![molecular formula C19H14Cl2N2O2 B2431706 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide CAS No. 400088-62-2](/img/structure/B2431706.png)
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
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Overview
Description
The compound “1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds . The molecule also contains a carboxamide group (-CONH2), which is a common functional group in biochemistry and drug design .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques such as spectroscopy, chromatography, and computational modeling . These techniques can provide information about the compound’s solubility, stability, reactivity, and other properties .
Scientific Research Applications
Toxicological Profile
Research has indicated that compounds structurally similar to 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide have been evaluated for their toxicological profiles. For instance, 2,4-dichlorophenol, a structurally related compound, generally exerts moderate toxic effects to mammalian and aquatic life. However, its toxicity to fish upon long-term exposure may be considerable, as found for 2,4-dichlorophenol specifically. The persistence of such compounds in the environment is relatively low in the presence of microflora capable of biodegrading them, but it may become moderate to high depending on the environmental conditions (Krijgsheld & Gen, 1986).
Interaction with Biological Systems
The compound's interaction with biological systems has been a subject of interest. For example, a structurally similar compound, N-methyl-2-pyridone-5-carboxamide (2PY), is known to be a degradation product of nicotinamide-adenine dinucleotide (NAD) and has shown potential toxic properties due to its significant inhibition of poly(ADP-ribose) polymerase (PARP-1), a nuclear enzyme involved in DNA replication and repair (Rutkowski et al., 2003).
Environmental Impact Assessment
Studies have also focused on evaluating the environmental impact of similar compounds. For instance, the environmental consequences of contamination by chlorophenols, which are structurally related, have been extensively reviewed, highlighting their moderate toxicity and potential bioaccumulation, coupled with their strong organoleptic effect (Krijgsheld & Gen, 1986).
Molecular Pharmacology and Stereochemistry
Furthermore, research in molecular pharmacology and stereochemistry has explored compounds with similar structures, such as phenylpiracetam and its derivatives. These studies have demonstrated the importance of stereochemistry in pharmacological profiles, suggesting that the configuration of stereocenters significantly influences biological properties, which may be relevant for understanding the effects of 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide (Veinberg et al., 2015).
Future Directions
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-9-8-13(17(21)11-14)12-23-10-4-7-16(19(23)25)18(24)22-15-5-2-1-3-6-15/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAYGVIIGLUOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide |
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